

N-(4-fluorophenyl)cyclopropanecarboxamide: Technical Profile & Applications[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	N-(4-fluorophenyl)cyclopropanecarboxamide
CAS No.:	2354-89-4
Cat. No.:	B2896347

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Compound Identity & Identifiers

This compound serves as a structural motif in various pharmacological agents and is widely monitored as Impurity 51 in the synthesis of Cabozantinib.

Identifier	Value
Chemical Name	N-(4-fluorophenyl)cyclopropanecarboxamide
CAS Number	2354-89-4
Synonyms	Cyclopropanecarboxamide, N-(4-fluorophenyl)-; Cabozantinib Impurity 51
Molecular Formula	C ₁₀ H ₁₀ FNO
Molecular Weight	179.19 g/mol
SMILES	<chem>O=C(NC1=CC=C(F)C=C1)C2CC2</chem>
InChIKey	YNJLHWDFOSHACZ-UHFFFAOYSA-N
Beilstein/Reaxys ID	Available in commercial databases (e.g., ChemScene, Sigma)

Physicochemical Properties

Understanding the physical behavior of this amide is crucial for its isolation as an impurity or its use as a reagent.

Property	Value / Description	Note
Physical State	Solid (Crystalline powder)	Typically white to off-white.[1]
Melting Point	138–142 °C (Predicted range)	Experimental data varies by crystal form; analogues melt >100°C.
Solubility	DMSO, Methanol, Ethyl Acetate	Low solubility in water; high lipophilicity.
LogP	~2.17	Moderate lipophilicity, suitable for CNS penetration models.
pKa	~14.8 (Amide NH)	Very weak acid; neutral at physiological pH.

Synthesis & Manufacturing Protocols

The synthesis of **N-(4-fluorophenyl)cyclopropanecarboxamide** typically follows a Schotten-Baumann type acylation or a direct amide coupling.^[1] Below is a high-purity protocol designed to minimize side reactions.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for scale-up due to its high yield and simple workup.^[1]

Reagents:

- Cyclopropanecarbonyl chloride (1.0 equiv)
- 4-Fluoroaniline (1.0 equiv)^[1]
- Triethylamine (Et₃N) or Pyridine (1.2 equiv)
- Dichloromethane (DCM) (Solvent, anhydrous)

Protocol:

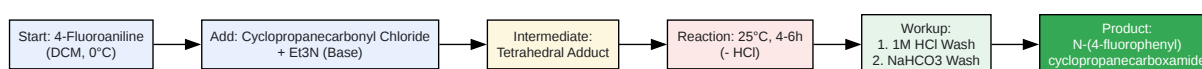
- Preparation: Charge a reaction vessel with 4-fluoroaniline dissolved in anhydrous DCM under a nitrogen atmosphere. Cool to 0 °C.
- Base Addition: Add Triethylamine (Et₃N) dropwise, maintaining temperature <5 °C.
- Acylation: Add Cyclopropanecarbonyl chloride dropwise over 30 minutes. The exotherm must be controlled to prevent di-acylation.^[1]
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.^[1]
- Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted aniline), followed by saturated NaHCO₃ (to remove acid chloride residues) and brine.
- Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Direct Amide Coupling (Mild Conditions)

Used when acid-sensitive functional groups are present in derivatives.[1]

- Coupling Agents: EDC·HCl / HOBt or HATU.
- Base: DIPEA.
- Solvent: DMF or DMF/DCM.

Synthesis Workflow Diagram



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Caption: Step-by-step acylation pathway for the synthesis of CAS 2354-89-4.

Applications in Drug Discovery[1]

Cabozantinib Impurity Profiling

In the manufacturing of Cabozantinib (Cometriq/Cabometyx), strict control of impurities is mandated by ICH Q3A/B guidelines.

- Origin: This compound (Impurity 51) can arise if cyclopropanecarboxylic acid (mono-acid) is present as a contaminant in the cyclopropane-1,1-dicarboxylic acid starting material.[1]
- Significance: It lacks the second carboxamide moiety required for the quinoline attachment, acting as a "chain terminator" in the synthesis.
- Reference Standard: Used to calibrate HPLC methods for batch release testing.

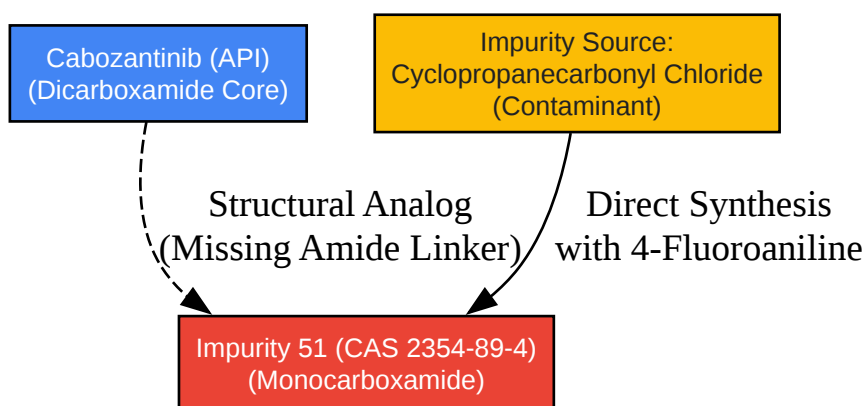
Medicinal Chemistry Scaffold

The N-phenylcyclopropanecarboxamide motif is a bioisostere for other amides and is found in:

- TRPV1 Antagonists: Used in pain management research.[1]

- Kinase Inhibitors: The cyclopropane ring provides rigid steric bulk that can fill hydrophobic pockets (e.g., in c-Met or VEGFR kinases) without the rotational freedom of an isopropyl group.

Structural Relationship Diagram



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Caption: Relationship between the Cabozantinib API and Impurity 51.

Analytical Characterization (Expected Data)

To validate the identity of CAS 2354-89-4, the following spectral features are diagnostic.

¹H NMR (400 MHz, DMSO-d₆)

- δ 10.05 (s, 1H): Amide NH (Broad singlet, exchangeable).
- δ 7.60 (dd, 2H): Aromatic protons ortho to Nitrogen (Coupled to F).
- δ 7.12 (t, 2H): Aromatic protons ortho to Fluorine.
- δ 1.75 (m, 1H): Cyclopropane CH (Methine).
- δ 0.80 (m, 4H): Cyclopropane CH₂ (Methylene, distinctive high-field multiplets).

Mass Spectrometry (ESI-MS)

- [M+H]⁺: 180.20 m/z[1]

- Fragmentation: Loss of cyclopropane ring or fluoride ion often observed in MS/MS.

Safety & Handling (SDS Highlights)

- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.[1]
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.
- Handling: Use in a fume hood.[1] Avoid dust formation. This compound is a fluorinated aniline derivative and should be treated as potentially toxic.

References

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